2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide
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Overview
Description
2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a complex organic compound that features a benzamide core with an ethylthio group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the ethylthio group and the furan ring. Key steps include:
Formation of Benzamide Core: This can be achieved through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.
Attachment of Furan Ring: The furan ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The ethylthio group and furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzothiazol-2-ylthio)-3-arylacrylonitrile
- 3-(benzothiazol-2-ylthio)-4-(furan-2-yl)-3-buten-2-one
- 2-(1-(furan-2-yl)-3-oxobut-1-en-2-ylthio)-3-phenylquinazolin-4(3H)-one
Uniqueness
2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the ethylthio group and the furan ring in the same molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-21-15-9-5-4-7-12(15)16(18)17-11-14(19-2)13-8-6-10-20-13/h4-10,14H,3,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJRJLBVKNMOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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